1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinolines This compound is characterized by the presence of a pyrazolo ring fused to a quinoline core, with phenyl and difluorophenyl substituents
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of 2,4-difluoroaniline with 3-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where reagents like sodium methoxide can replace the fluorine atoms with methoxy groups
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antineoplastic agent, particularly in the inhibition of topoisomerase II in cancer cells
Industry: It is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as topoisomerase II. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to the suppression of cancer cell proliferation. Additionally, its fluorine substituents enhance its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1-(3,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound has similar structural features but differs in the position of the fluorine atoms, which can affect its chemical reactivity and biological activity.
5-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one: This derivative has shown potent antineoplastic activity and serves as a comparison for evaluating the efficacy of different substituents on the pyrazoloquinoline core.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-10-11-20(18(24)12-15)27-22-16-8-4-5-9-19(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBNVVIMYOHRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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